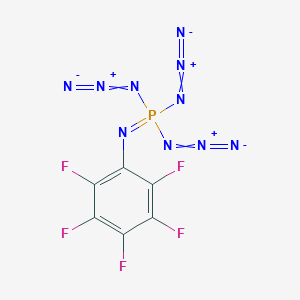
(Pentafluorophenyl)phosphorimidic triazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Pentafluorophenyl)phosphorimidic triazide is a chemical compound with the molecular formula C6F5N10P It is characterized by the presence of a pentafluorophenyl group attached to a phosphorimidic triazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)phosphorimidic triazide typically involves the reaction of pentafluorophenylphosphorodichloridate with sodium azide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (Pentafluorophenyl)phosphorimidic triazide undergoes various chemical reactions, including:
Substitution Reactions: The azide groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired redox transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphorimidic triazide derivatives with different functional groups.
Scientific Research Applications
(Pentafluorophenyl)phosphorimidic triazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce azide groups into molecules, facilitating the formation of new compounds.
Biology: The compound’s azide groups can be used in bioconjugation reactions, allowing for the labeling and tracking of biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (Pentafluorophenyl)phosphorimidic triazide involves the reactivity of its azide groups. These groups can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Pentafluorophenyl azide: Similar in structure but lacks the phosphorimidic moiety.
Tris(pentafluorophenyl)borane: Shares the pentafluorophenyl group but has different chemical properties and applications.
Uniqueness: (Pentafluorophenyl)phosphorimidic triazide is unique due to the combination of the pentafluorophenyl group and the phosphorimidic triazide moiety. This combination imparts distinct reactivity and properties, making it valuable in specific scientific and industrial applications.
Properties
CAS No. |
389868-04-6 |
|---|---|
Molecular Formula |
C6F5N10P |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
triazido-(2,3,4,5,6-pentafluorophenyl)imino-λ5-phosphane |
InChI |
InChI=1S/C6F5N10P/c7-1-2(8)4(10)6(5(11)3(1)9)15-22(19-16-12,20-17-13)21-18-14 |
InChI Key |
NPRCNOYVEKEZBS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N=P(N=[N+]=[N-])(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 2-[([1,1'-biphenyl]-4-ylmethyl)sulfonyl]-N-hydroxy-](/img/structure/B14251419.png)
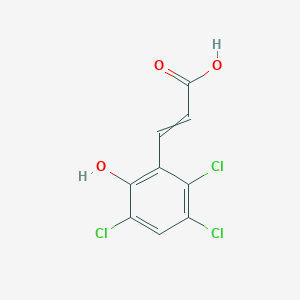
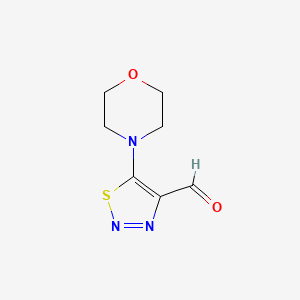
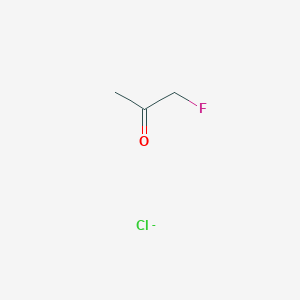
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
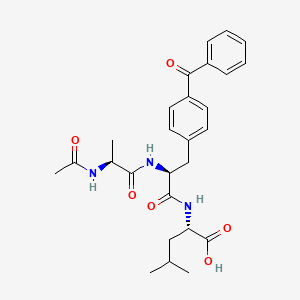

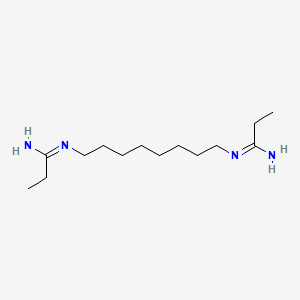
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
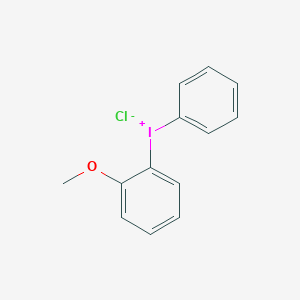

![tert-Butyl {4-[2-methyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}carbamate](/img/structure/B14251509.png)
![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
